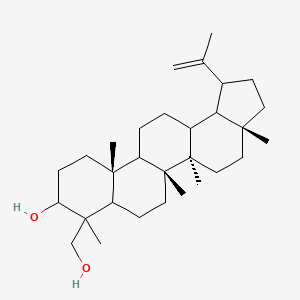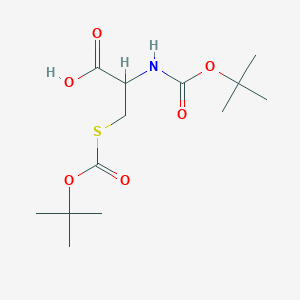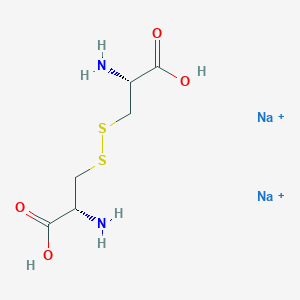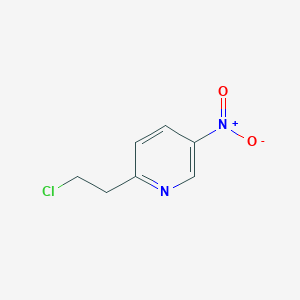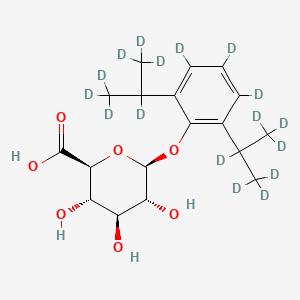
Propofol-d17 |A-D-Glucuronide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propofol-d17 |A-D-Glucuronide is a derivative of propofol, a widely used intravenous anesthetic agent. This compound is specifically labeled with deuterium, which is an isotope of hydrogen, making it useful in various scientific studies, particularly in the field of pharmacokinetics and metabolism. The glucuronide conjugate form indicates that it has undergone a phase II metabolic reaction, where glucuronic acid is added to increase its solubility and facilitate excretion from the body.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Propofol-d17 |A-D-Glucuronide typically involves the following steps:
Deuteration of Propofol: Propofol is first labeled with deuterium. This can be achieved through various methods, including catalytic exchange reactions using deuterium gas or deuterated solvents.
Glucuronidation: The deuterated propofol is then subjected to glucuronidation. This reaction involves the addition of glucuronic acid to the hydroxyl group of propofol. The reaction is typically catalyzed by uridine diphosphate-glucuronosyltransferase (UGT) enzymes in the presence of uridine diphosphate-glucuronic acid (UDPGA) as the glucuronic acid donor.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale Deuteration: Utilizing industrial reactors for the deuteration of propofol.
Enzymatic Glucuronidation: Employing bioreactors with immobilized UGT enzymes to facilitate the glucuronidation process efficiently.
化学反応の分析
Types of Reactions
Propofol-d17 |A-D-Glucuronide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the glucuronide back to its parent deuterated propofol.
Substitution: Nucleophilic substitution reactions can occur at the glucuronic acid moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives of propofol.
Reduction: Deuterated propofol.
Substitution: Various substituted glucuronides depending on the nucleophile used.
科学的研究の応用
Propofol-d17 |A-D-Glucuronide has several scientific research applications:
Pharmacokinetics: Used to study the metabolic pathways and excretion profiles of propofol in the body.
Metabolism Studies: Helps in understanding the phase II metabolic reactions involving glucuronidation.
Drug Development: Assists in the development of new anesthetic agents by providing insights into the metabolism and clearance of propofol.
Toxicology: Used in toxicological studies to assess the safety and potential side effects of propofol and its metabolites.
作用機序
Propofol-d17 |A-D-Glucuronide exerts its effects through the following mechanisms:
Molecular Targets: Propofol primarily targets the gamma-aminobutyric acid (GABA) receptors in the central nervous system, enhancing the inhibitory effects of GABA and leading to sedation and anesthesia.
Pathways Involved: The compound undergoes glucuronidation, which facilitates its excretion from the body. The deuterium labeling allows for precise tracking of the compound in metabolic studies.
類似化合物との比較
Similar Compounds
Propofol: The parent compound, widely used as an anesthetic.
Propofol Glucuronide: The non-deuterated glucuronide form of propofol.
Deuterated Propofol: Propofol labeled with deuterium but not glucuronidated.
Uniqueness
Propofol-d17 |A-D-Glucuronide is unique due to its dual labeling with deuterium and glucuronic acid. This combination allows for detailed metabolic studies and provides insights into the pharmacokinetics and excretion profiles of propofol that are not possible with the parent compound or its non-deuterated glucuronide form.
特性
分子式 |
C18H26O7 |
|---|---|
分子量 |
371.5 g/mol |
IUPAC名 |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[3,4,5-trideuterio-2,6-bis(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)phenoxy]oxane-2-carboxylic acid |
InChI |
InChI=1S/C18H26O7/c1-8(2)10-6-5-7-11(9(3)4)15(10)24-18-14(21)12(19)13(20)16(25-18)17(22)23/h5-9,12-14,16,18-21H,1-4H3,(H,22,23)/t12-,13-,14+,16-,18+/m0/s1/i1D3,2D3,3D3,4D3,5D,6D,7D,8D,9D |
InChIキー |
JZSJIASBMOIIKI-UEDRXGGNSA-N |
異性体SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])[2H] |
正規SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)OC2C(C(C(C(O2)C(=O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


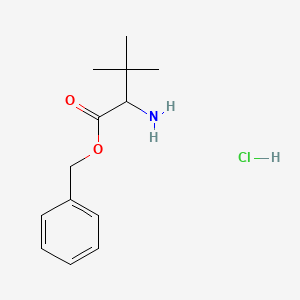
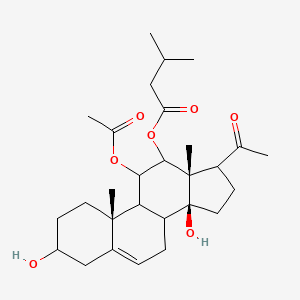
![methyl (4aR,7R)-4a,7-dihydroxy-7-methyl-6-(3-phenylprop-2-enoyloxy)-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B12432251.png)
![[(1S,2R,4S,5S,6S,7S,10R,11S,14R,16S)-11-formyl-14-hydroxy-7-methyl-6-(6-oxopyran-3-yl)-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecan-5-yl] acetate](/img/structure/B12432255.png)
![(6aR)-3-[3-[[(6aR)-2-methoxy-8-(4-methoxyphenyl)-6a-methyl-11-oxo-7H-pyrrolo[2,1-c][1,4]benzodiazepin-3-yl]oxy]propoxy]-8-(4-aminophenyl)-2-methoxy-6a-methyl-7H-pyrrolo[2,1-c][1,4]benzodiazepin-11-one](/img/structure/B12432257.png)



![(4-Bromonaphthalen-1-yl)-[1-(1,1,2,2,3,3,4,4,5,5,5-undecadeuteriopentyl)indol-3-yl]methanone](/img/structure/B12432270.png)
![3,4,5,6,7,8-Hexadeuterio-1-[[2-methyl-4-[(2-methylphenyl)diazenyl]phenyl]hydrazinylidene]naphthalen-2-one](/img/structure/B12432273.png)
